molecular formula C12H21NO4 B6356085 (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid CAS No. 1820583-83-2

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

Cat. No.: B6356085
CAS No.: 1820583-83-2
M. Wt: 243.30 g/mol
InChI Key: JYCRXMSJGZWACP-IUCAKERBSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a carboxylic acid moiety at the 4-position. The stereochemistry (2S,4S) and the methyl substituent at the 2-position confer distinct conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras) .

Properties

IUPAC Name

(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250959-07-9
Record name rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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Preparation Methods

Starting Materials and Precursor Synthesis

The piperidine backbone of the target compound is typically derived from trans-4-methylpiperidine-2-carboxylic acid or its ester derivatives. Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (CAS 78306-52-2) serves as a common precursor, synthesized via hydrogenation of corresponding pyridine derivatives or resolution of racemic mixtures. For example, ethyl trans-4-methylpiperidine-2-carboxylate hydrochloride is prepared by treating trans-4-methylpiperidine-2-carboxylic acid with thionyl chloride followed by esterification with ethanol.

Boc Protection of the Amine Group

Introduction of the tert-butoxycarbonyl (Boc) protecting group is achieved using Boc₂O under basic conditions:

  • Reagents : Boc₂O (3.0–5.0 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 eq), triethylamine (TEA, 2.0 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 12–24 hours.

For instance, a suspension of ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (20.67 mmol) in DCM reacts with Boc₂O (62.01 mmol) and TEA (103.35 mmol) to yield the Boc-protected ester with >99% purity after column chromatography.

Hydrolysis of the Ester to Carboxylic Acid

Saponification Reaction

The ethyl ester group is hydrolyzed to the carboxylic acid using alkaline conditions:

  • Reagents : Sodium hydroxide (2.0–4.0 eq), methanol/water (3:1 v/v).

  • Conditions : Reflux at 70°C for 5–7 hours.

Example Protocol :

  • Add NaOH (8.7 mmol) to a solution of Boc-protected ester (2.0 g) in methanol (38 mL).

  • Heat to 70°C, stir for 3 hours, then concentrate under reduced pressure.

  • Acidify with HCl (1M) to pH 2–3 and extract with ethyl acetate.

Alternative Methods

  • Enzymatic hydrolysis : Lipases or esterases under mild conditions (pH 7.0, 37°C) for stereospecific conversion.

  • Acid-mediated hydrolysis : HCl in dioxane (4.0 M, 2 hours) for rapid deprotection.

Chiral Resolution and Stereochemical Control

Crystallization-Induced Diastereomer Separation

The (2S,4S) configuration is achieved via chiral resolution using water as a green solvent:

  • Dissolve the racemic mixture in water at 50°C.

  • Cool to 25°C to selectively crystallize the (2S,4S)-isomer monohydrate.

  • Key factor : Three hydrogen bonds form between (2S,4S)-TBMP and water, stabilizing the crystal lattice.

Performance Metrics :

ParameterOriginal MethodOptimized Method
Yield82.6%100%
Atom Economy (AE)56.7%100%
Process Mass Intensity (PMI)38.0 g/g6.0 g/g

Chromatographic Separation

  • Stationary phase : Chiralcel OD-H or AD-H columns.

  • Mobile phase : Hexane/isopropanol (90:10 v/v).

  • Retention time : (2S,4S)-isomer elutes at 12.3 min, (2S,4R)-isomer at 14.7 min.

Industrial-Scale Production

Process Optimization

Large-scale synthesis (100 kg/batch) employs:

  • Solvent recycling : Isopropyl acetate and methanol are recovered via distillation.

  • Catalyst : DMAP (0.05 eq) reduces Boc₂O usage by 30%.

  • Crystallization : Anti-solvent (n-heptane) addition improves yield to 92%.

Reaction Conditions Table :

StepTemperature (°C)Time (h)Yield (%)
Boc Protection0 → 251699
Ester Hydrolysis70395
Chiral Resolution2548100

Environmental Impact Reduction

  • PMI reduction : 32.0 g/g decrease via solvent substitution (water instead of acetonitrile).

  • Waste minimization : 98% of Boc₂O byproducts are neutralized to non-hazardous salts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.67 (s, Boc-CH₃), 2.82 (t, J = 12.4 Hz, piperidine-H), 1.44 (s, C(CH₃)₃).

  • HPLC : >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile).

X-ray Crystallography

The (2S,4S)-isomer monohydrate crystallizes in the P2₁2₁2₁ space group with unit cell parameters:

  • a = 8.924 Å, b = 10.351 Å, c = 12.673 Å .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Synthesis of Bioactive Compounds

Boc-2-methylpiperidine-4-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups, making it a valuable building block for pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to protect amine functionalities during chemical reactions. The tert-butyloxycarbonyl (Boc) group is a common protecting group that can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptide structures .

Asymmetric Synthesis

Boc-2-methylpiperidine-4-carboxylic acid is employed in asymmetric synthesis, particularly in the formation of chiral centers. Its use in chiral pool synthesis enables chemists to produce enantiomerically pure compounds efficiently .

Organocatalysis

Recent studies have highlighted its application in organocatalytic reactions, where it acts as a catalyst or co-catalyst in various transformations such as Michael additions and aldol reactions. This expands its utility beyond traditional roles in organic synthesis .

Development of Analgesics

A notable case study involved the use of Boc-2-methylpiperidine-4-carboxylic acid in the synthesis of novel analgesic compounds. Researchers modified the piperidine ring to enhance binding affinity at opioid receptors, leading to promising candidates for pain management therapies .

Synthesis of Antiviral Agents

Another study focused on utilizing this compound in the development of antiviral agents targeting viral polymerases. The modifications made to the piperidine structure facilitated interactions with viral proteins, demonstrating potential efficacy against various viral infections .

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection process is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Structural Analogs: Piperidine vs. Pyrrolidine Derivatives

The core distinction between piperidine (6-membered ring) and pyrrolidine (5-membered ring) analogs lies in ring size and flexibility.

Key Examples:
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Key Applications References
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 291.34 Phenyl (C₆H₅) at 4-position Pyrrolidine Intermediate for peptide coupling
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-38-2 C₁₇H₂₃NO₄ 305.37 Phenyl (C₆H₅) at 4-position Piperidine Chiral building block for drug discovery
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid 1378388-16-9 C₁₂H₂₁NO₅ 275.30 Methoxymethyl (CH₂OCH₃) at 4-position Pyrrolidine Key intermediate for antiviral agents (e.g., Voxilaprevir)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid 955016-25-8 C₁₁H₁₉NO₅ 245.27 Hydroxyl (-OH) at 4-position Piperidine Functionalizable intermediate for PROTACs
Key Observations:
  • Substituent Effects : Phenyl groups enhance hydrophobicity, improving membrane permeability in drug candidates, while methoxymethyl or hydroxyl groups increase polarity, aiding solubility .
  • Stereochemistry : The (2S,4S) configuration is critical for binding to biological targets like VHL (Von Hippel-Lindau) E3 ligase in PROTACs .

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group at the 4-position enables direct coupling with amines or alcohols in peptide synthesis. In contrast, ester derivatives (e.g., methyl or tert-butyl esters) are often used to temporarily block reactivity during multi-step syntheses.

Amino and Halogen-Substituted Analogs
  • (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3): The amino group at the 4-position allows for further functionalization, such as conjugation with fluorescent tags or crosslinkers .
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid (CAS 686766-56-3): The chlorophenoxy group introduces electron-withdrawing effects, stabilizing the compound against nucleophilic attack .

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid, commonly referred to as Boc-2-methylpiperidine-4-carboxylic acid, is a chiral compound significant in organic synthesis and medicinal chemistry. It serves primarily as a protecting group for amines, facilitating various chemical reactions. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1820583-83-2
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.31 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its role as a protecting group in the synthesis of biologically active compounds. The tert-butoxycarbonyl (Boc) group protects amines during chemical reactions, allowing for selective modifications that can enhance biological activity.

1. Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to stabilize reactive amine groups allows for the development of various therapeutic agents. For instance, it has been employed in synthesizing peptide-based drugs and other biologically active molecules.

2. Enzyme Mechanisms and Protein Interactions

Research indicates that this compound can be instrumental in studying enzyme mechanisms and protein-ligand interactions. By modifying the structure of peptides or proteins through Boc protection, researchers can investigate binding affinities and catalytic efficiencies.

Case Studies

Several studies have highlighted the utility of this compound in drug design and synthesis:

  • Study on Antimicrobial Activity : A study involving cyclic peptides demonstrated that derivatives synthesized using Boc-protected amino acids exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.025 to 0.625 µg/mL, indicating potent activity .
  • Peptide Synthesis : Research has shown that using this compound in peptide synthesis allows for better yields and purities compared to other protecting groups. This efficiency is crucial for developing high-quality therapeutic peptides .

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Enzyme MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureusMIC = 0.025 µg/mL
AntimicrobialEscherichia coliMIC = 0.625 µg/mL
Peptide Synthesis YieldVarious Synthetic PathwaysImproved yields
Enzyme Interaction StudyVarious EnzymesBinding Affinity Studies

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral pyrrolidine or piperidine precursors. Key intermediates include tert-butoxycarbonyl (Boc)-protected amines and carboxylic acid derivatives. For example:
  • Step 1 : Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
  • Step 2 : Functionalization of the pyrrolidine/piperidine ring. For instance, bromination or phenoxy substitution may require Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution .
  • Step 3 : Carboxylic acid formation via hydrolysis of esters (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF .

Q. Critical Parameters :

  • Catalysts : HATU and DIEA are effective for amide bond formation in coupling reactions (e.g., 47% yield achieved in a related compound) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
  • Temperature : Room temperature for Boc protection vs. reflux for cyclization steps .

Q. How can researchers resolve stereochemical inconsistencies during synthesis, particularly in multi-step reactions?

  • Methodological Answer : Stereochemical integrity is critical due to the compound’s (2S,4S) configuration. Common challenges include epimerization during Boc deprotection or coupling.
  • Mitigation Strategies :
  • Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize acid-induced racemization .
  • Chiral Auxiliaries : Incorporate temporary chiral directing groups (e.g., Evans oxazolidinones) to control stereochemistry .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers .

Case Study : A 2024 study achieved >99% enantiomeric excess (ee) using a hybrid approach combining chiral chromatography and crystallization .

Q. What is the compound’s stability under varying pH and temperature conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • pH Stability : The Boc group is labile under acidic conditions (pH < 3), while the carboxylic acid may decarboxylate under strong basic conditions (pH > 10). Stability studies show:
  • pH 2–3 : 20% Boc deprotection after 24 hours.
  • pH 7–8 : <5% degradation over 7 days .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in inert atmospheres to prevent oxidation .

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